molecular formula C8H9BrClN B11925050 5-Chloroisoindoline hydrobromide CAS No. 701300-67-6

5-Chloroisoindoline hydrobromide

Cat. No.: B11925050
CAS No.: 701300-67-6
M. Wt: 234.52 g/mol
InChI Key: XBHBFSUAGULSJU-UHFFFAOYSA-N
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Description

5-Chloroisoindoline hydrobromide is a chemical compound characterized by the presence of a chloro-substituted isoindoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroisoindoline hydrobromide typically involves the reaction of 5-chloroisoindoline with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction scheme is as follows:

5-Chloroisoindoline+Hydrobromic Acid5-Chloroisoindoline Hydrobromide\text{5-Chloroisoindoline} + \text{Hydrobromic Acid} \rightarrow \text{this compound} 5-Chloroisoindoline+Hydrobromic Acid→5-Chloroisoindoline Hydrobromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoindoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.

    Reduction: Reduction reactions can convert it into different isoindoline derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Isoindoline-1,3-dione derivatives.

    Reduction: Various isoindoline derivatives.

    Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

5-Chloroisoindoline hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investig

Properties

CAS No.

701300-67-6

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

5-chloro-2,3-dihydro-1H-isoindole;hydrobromide

InChI

InChI=1S/C8H8ClN.BrH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H

InChI Key

XBHBFSUAGULSJU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)Cl.Br

Origin of Product

United States

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